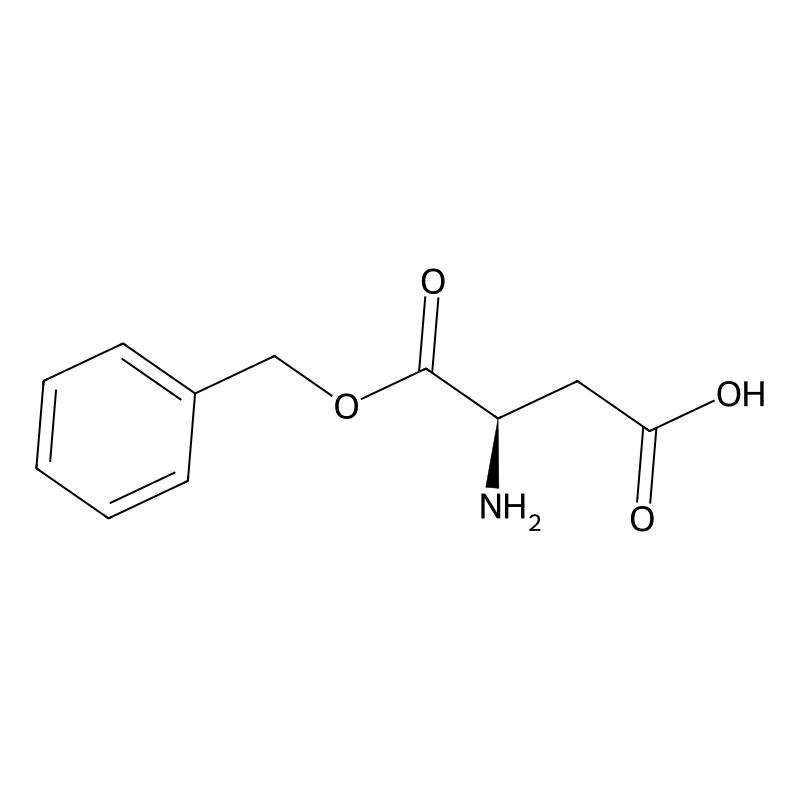

1-Benzyl D-Aspartate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-Benzyl D-Aspartate is a derivative of D-aspartic acid, characterized by the presence of a benzyl group attached to the nitrogen atom of the aspartate moiety. Its molecular formula is C₁₁H₁₃N₀₄, and it has a molar mass of 223.23 g/mol. This compound appears as a white to light yellow solid and has a melting point of approximately 176 °C . It is primarily used in biochemical research and has garnered attention for its potential biological activities.

Neuromodulatory Effects

One area of research focuses on the potential neuromodulatory effects of 1-BDA. Neuromodulators are chemicals that influence the way neurons communicate. Studies have investigated the effects of 1-BDA on the release of various neurotransmitters, including glutamate and dopamine (). These studies suggest that 1-BDA may play a role in regulating neuronal activity.

Hormonal Regulation

Another area of research explores the potential effects of 1-BDA on hormone regulation, particularly testosterone. Some studies have shown that 1-BDA may increase testosterone levels in animals (). However, the evidence in humans is less clear, and more research is needed to determine the effectiveness and safety of 1-BDA for testosterone supplementation.

Spermatogenesis

1-BDA is also being investigated for its potential effects on spermatogenesis, the process of sperm production. Early studies suggest that 1-BDA may improve sperm parameters in infertile men (). However, larger and more robust studies are needed to confirm these findings.

The synthesis of 1-Benzyl D-Aspartate typically involves the reaction of D-aspartic acid with bromobenzylmagnesium bromide in solvents like diethyl ether or dimethylformamide. This reaction leads to the formation of the benzyl ester . The asymmetric synthesis can also be achieved through the addition of benzylamine to N-D-α-methylbenzylmaleamic acid, followed by hydrolysis .

1-Benzyl D-Aspartate exhibits various biological activities, primarily due to its structural similarity to neurotransmitters. It has been studied for its potential neuroprotective effects and its role in modulating neurotransmission. Research indicates that it may influence synaptic plasticity and cognitive functions, making it a subject of interest in neuropharmacology .

The synthesis methods for 1-Benzyl D-Aspartate include:

- Direct Esterification: Reacting D-aspartic acid with benzyl alcohol under acidic conditions.

- Benzylation: Using benzyl halides in the presence of bases to introduce the benzyl group onto D-aspartic acid.

- Asymmetric Synthesis: Employing specific reagents like N-D-α-methylbenzylmaleamic acid to achieve stereoselectivity during synthesis .

1-Benzyl D-Aspartate finds applications in:

- Neuroscience Research: Investigating its effects on neurotransmitter systems and potential therapeutic roles in neurodegenerative diseases.

- Pharmaceutical Development: As a lead compound for developing drugs targeting cognitive enhancement or neuroprotection.

- Biochemical Assays: Used as a standard or reference compound in various biochemical assays related to amino acids and neurotransmitters .

Studies on the interactions of 1-Benzyl D-Aspartate with various receptors have shown that it can modulate glutamatergic signaling pathways. Its influence on N-methyl-D-aspartate receptors suggests a potential role in enhancing synaptic transmission and plasticity, which are critical for learning and memory processes . Further interaction studies are ongoing to elucidate its full pharmacological profile.

1-Benzyl D-Aspartate shares structural similarities with several other compounds, particularly amino acid derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| D-Aspartic Acid | C₄H₇N₃O₄ | Naturally occurring amino acid involved in neurotransmission. |

| N-Benzyl-D-Aspartic Acid | C₁₁H₁₃N₃O₄ | Contains an additional nitrogen atom; used in similar applications. |

| L-Aspartic Acid | C₄H₇N₃O₄ | Enantiomer of D-aspartic acid; plays a role in protein synthesis. |

| Benzyl Glycine | C₉H₁₁N | Contains a glycine moiety; used in peptide synthesis. |

Uniqueness: 1-Benzyl D-Aspartate is distinguished by its specific stereochemistry and the presence of the benzyl group, which enhances its lipophilicity compared to other aspartate derivatives. This property may contribute to its distinct biological activities and applications in neuroscience.